4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
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Description
4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H15N3S2 and its molecular weight is 253.38. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
- Synthesis of Derivatives: 4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol can be synthesized and modified into various derivatives, offering potential for diverse chemical applications. For example, cyclization reactions of related triazole compounds have led to the formation of different derivatives with unique properties (Maliszewska-Guz et al., 2005).
Antimicrobial and Pharmacological Properties
- Antimicrobial Activities: Several 1,2,4-triazole derivatives have demonstrated antimicrobial activity, suggesting potential applications in drug development and the treatment of infections. Studies have shown that these compounds possess good to moderate antimicrobial efficacy (Bayrak et al., 2009).
Cancer Research
- Cancer Cell Inhibition: Derivatives of 1,2,4-triazole-3-thiol have been investigated for their effects on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. Certain compounds showed cytotoxicity against these cancer cell lines, indicating potential for cancer treatment research (Šermukšnytė et al., 2022).
Material Science
- Luminescent and Nonlinear Optical Properties: Studies have focused on the luminescent and nonlinear optical properties of 1,2,4-triazole derivatives. These properties are critical for applications in material science, particularly in the development of new luminescent materials and optical devices (Nadeem et al., 2017).
Properties
IUPAC Name |
4-ethyl-3-(4-ethyl-5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-4-8-7(3)16-6-9(8)10-12-13-11(15)14(10)5-2/h6H,4-5H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCWPEMEWNEZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NNC(=S)N2CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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